molecular formula C12H17Cl2N3 B13515433 4-{Imidazo[1,2-a]pyridin-2-yl}piperidine dihydrochloride

4-{Imidazo[1,2-a]pyridin-2-yl}piperidine dihydrochloride

Cat. No.: B13515433
M. Wt: 274.19 g/mol
InChI Key: YCFLEGXBIRVLRM-UHFFFAOYSA-N
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Description

4-{Imidazo[1,2-a]pyridin-2-yl}piperidine dihydrochloride is a compound that belongs to the class of imidazo[1,2-a]pyridines, which are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{Imidazo[1,2-a]pyridin-2-yl}piperidine dihydrochloride typically involves the functionalization of imidazo[1,2-a]pyridines. One common method includes the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies . For example, a CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones is a well-documented approach . This reaction is compatible with a broad range of functional groups and enables the formation of alkenyl-substituted imidazoheterocycles.

Industrial Production Methods

Industrial production methods for this compound often involve scalable and efficient synthetic routes. These methods may include multicomponent reactions, condensation reactions, and oxidative coupling . The use of microwave irradiation and ligand-free, Pd(OAc)2-catalyzed, three-component reactions are also notable for their efficiency and high yields .

Chemical Reactions Analysis

Types of Reactions

4-{Imidazo[1,2-a]pyridin-2-yl}piperidine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts (e.g., CuI), oxidizing agents, and various solvents. Conditions often involve moderate to high temperatures and controlled atmospheres to ensure the desired reaction pathways .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative coupling reactions can yield alkenyl-substituted imidazoheterocycles, while substitution reactions may produce various functionalized derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{Imidazo[1,2-a]pyridin-2-yl}piperidine dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H17Cl2N3

Molecular Weight

274.19 g/mol

IUPAC Name

2-piperidin-4-ylimidazo[1,2-a]pyridine;dihydrochloride

InChI

InChI=1S/C12H15N3.2ClH/c1-2-8-15-9-11(14-12(15)3-1)10-4-6-13-7-5-10;;/h1-3,8-10,13H,4-7H2;2*1H

InChI Key

YCFLEGXBIRVLRM-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CN3C=CC=CC3=N2.Cl.Cl

Origin of Product

United States

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